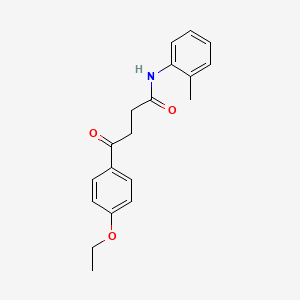![molecular formula C17H22N2O4 B5854582 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid, also known as CGA-89317, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor protein p53. This interaction is critical in the regulation of cell growth and division, and its disruption can lead to the development of cancer.
Wirkmechanismus
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of neurodegenerative disorders and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. However, one limitation of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid in a suitable delivery system.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. One direction is the optimization of its pharmacokinetic properties to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination with other therapies for the treatment of cancer and other diseases. Additionally, the development of analogs of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid with improved pharmacological properties and efficacy is another potential future direction. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is an area of future research.
Synthesemethoden
The synthesis of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with cyclohexyl isocyanate, followed by the addition of N-Boc-glycine. The resulting compound is then deprotected using trifluoroacetic acid to yield 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction in vitro and in vivo, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells. 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Eigenschaften
IUPAC Name |
4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-9-13(17(22)23)7-8-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISJVAVXDSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
